molecular formula C7H5F3OS B1411324 2-Difluoromethoxy-3-fluorothiophenol CAS No. 1803823-72-4

2-Difluoromethoxy-3-fluorothiophenol

Cat. No.: B1411324
CAS No.: 1803823-72-4
M. Wt: 194.18 g/mol
InChI Key: QTSKGFRLXVMNKF-UHFFFAOYSA-N
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Description

2-Difluoromethoxy-3-fluorothiophenol is a chemical compound with the molecular formula C7H5F3OS It is characterized by the presence of both fluorine and sulfur atoms within its structure, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Difluoromethoxy-3-fluorothiophenol typically involves the introduction of fluorine atoms into a thiophenol derivative. One common method includes the reaction of 3-fluorothiophenol with difluoromethyl ether under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethyl sulfoxide. The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 2-Difluoromethoxy-3-fluorothiophenol undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or other reduced forms.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alkoxides can be employed for substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced derivatives.

    Substitution: Various substituted thiophenol derivatives.

Scientific Research Applications

2-Difluoromethoxy-3-fluorothiophenol has numerous applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Difluoromethoxy-3-fluorothiophenol involves its interaction with molecular targets through its fluorine and sulfur atoms. These interactions can lead to modifications in the activity of enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 2-Difluoromethoxy-4-fluorothiophenol
  • 2-Difluoromethoxy-3-chlorothiophenol
  • 2-Difluoromethoxy-3-bromothiophenol

Comparison: 2-Difluoromethoxy-3-fluorothiophenol is unique due to the specific positioning of the fluorine atoms and the presence of the difluoromethoxy group. This configuration imparts distinct chemical properties, such as increased reactivity and stability, compared to its analogs. The presence of multiple fluorine atoms also enhances its potential biological activity and interactions with molecular targets.

Properties

IUPAC Name

2-(difluoromethoxy)-3-fluorobenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3OS/c8-4-2-1-3-5(12)6(4)11-7(9)10/h1-3,7,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTSKGFRLXVMNKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)S)OC(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Difluoromethoxy-3-fluorothiophenol
Reactant of Route 2
2-Difluoromethoxy-3-fluorothiophenol
Reactant of Route 3
2-Difluoromethoxy-3-fluorothiophenol
Reactant of Route 4
Reactant of Route 4
2-Difluoromethoxy-3-fluorothiophenol
Reactant of Route 5
2-Difluoromethoxy-3-fluorothiophenol
Reactant of Route 6
2-Difluoromethoxy-3-fluorothiophenol

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